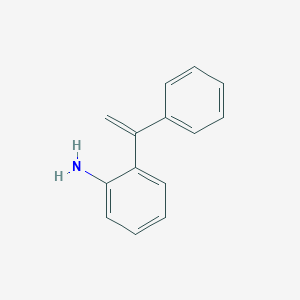

2-(1-Phenylvinyl)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

64097-92-3 |

|---|---|

Molekularformel |

C14H13N |

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

2-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |

InChI-Schlüssel |

BYTLHHFRLLQLDH-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2N |

Kanonische SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2N |

Andere CAS-Nummern |

64097-92-3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Modifications

- Electron-Withdrawing Groups (EWGs) : Derivatives like 4-chloro (122g) or 4-bromo (122c) substituents reduce electron density at the aniline ring, slowing electrophilic aromatic substitution but improving regioselectivity in cyclizations .

- N-Substitution : N-Phenyl analogs (e.g., ) exhibit reduced nucleophilicity at the amine due to steric shielding, directing reactivity toward the vinyl group.

Crystallographic and Conformational Insights

X-ray studies of related benzoxazole derivatives (e.g., 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoate) reveal conformational flexibility in the vinyl linkage. The benzoyl group adopts positions near either oxygen (O1) or nitrogen (N3) in the crystal lattice, suggesting dynamic intramolecular interactions that could influence reactivity .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution, where montmorillonite K10’s Brønsted acid sites protonate phenylacetylene to generate a vinyl carbocation intermediate. This electrophile attacks the electron-rich ortho position of aniline, followed by deprotonation to yield the target compound. Key parameters include:

-

Solvent : Xylene (high boiling point facilitates reflux conditions).

-

Temperature : 130–140°C for 5 hours.

-

Catalyst Loading : 10 wt% montmorillonite K10 relative to aniline.

Workup involves filtration to recover the catalyst, solvent removal under reduced pressure, and purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:5).

Yield and Scalability

While explicit yields for the parent compound are sparingly reported in the provided sources, analogous syntheses of substituted derivatives (e.g., 4-chloro-2-(1-phenylvinyl)aniline) achieve isolated yields of 54–85% under comparable conditions. Gram-scale reactions (e.g., 1.0 g starting material) demonstrate the method’s scalability without significant yield reduction.

Acetylation and Acylation Derivatives

Protection of the amine group via acetylation or acylation enhances stability during storage or further functionalization. Source 2 details the synthesis of N-(2-(1-phenylvinyl)phenyl)acetamide by treating 2-(1-phenylvinyl)aniline with acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds quantitatively under ambient conditions, with purification via column chromatography (hexane/ethyl acetate).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Montmorillonite K10 | Xylene, 130°C, 5 h | 54–85 | Cost-effective, scalable | Requires high temps, column purification |

| N-Methylation (MeOTf) | HFIP, rt, 1 h | 79 | Mild conditions, high selectivity | Expensive reagent (MeOTf) |

| Acetylation | Ac₂O, DMAP, rt, 12 h | >90 | Quantitative, simple workup | Introduces protecting group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-Phenylvinyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck couplings, to introduce the vinylphenyl group to the aniline core. For example, 2-(1-Phenylvinyl)aniline derivatives are synthesized via Buchwald-Hartwig amination or direct vinylation under controlled temperatures (80–120°C) using Pd(OAc)₂/XPhos catalytic systems . Optimization includes adjusting catalyst loading (1–5 mol%), solvent polarity (e.g., toluene or DMF), and reaction time (12–24 hr) to maximize yields (>75%). Characterization via ¹H/¹³C NMR and HPLC ensures purity and structural confirmation.

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of 2-(1-Phenylvinyl)aniline in cyclization reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position of the phenyl ring enhance electrophilicity, facilitating cyclization to indoline or indole derivatives. For instance, 4-nitro-2-(1-phenylvinyl)aniline undergoes rapid intramolecular cyclization under acidic conditions (HCl/EtOH, reflux) compared to unsubstituted analogs . Computational studies (DFT) can predict reactivity trends by analyzing LUMO energies and charge distribution at the vinyl group.

Q. What analytical techniques are critical for characterizing 2-(1-Phenylvinyl)aniline and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm vinyl proton coupling (J = 10–16 Hz) and aromatic substitution patterns.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃N, m/z 195.1053).

- HPLC-PDA : For purity assessment (>95%) and monitoring reaction progress.

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for 2-(1-Phenylvinyl)aniline-derived intermediates?

- Methodological Answer : Conflicting data on hydroamination vs. cyclization pathways (e.g., indole vs. benzoxazine formation) can be addressed via density functional theory (DFT) calculations. For example, transition state analysis of 2-(2-phenylethynyl)aniline derivatives reveals that electron-deficient vinyl groups favor six-membered transition states (ΔG‡ ≈ 25 kcal/mol) for hydroamination, while steric hindrance directs reactivity toward cyclization . MD simulations further validate solvent effects (e.g., THF vs. MeCN).

Q. What strategies mitigate competing side reactions during the functionalization of 2-(1-Phenylvinyl)aniline in multi-step syntheses?

- Methodological Answer : Competing oxidation or dimerization can be suppressed by:

- Protecting Groups : Temporarily masking the aniline -NH₂ with Boc or acetyl groups during harsh reactions (e.g., Friedel-Crafts alkylation).

- Radical Inhibitors : Adding TEMPO (0.1–1 equiv) to prevent vinyl group polymerization.

- Low-Temperature Conditions : Conducting lithiation or Grignard reactions at −78°C to stabilize intermediates .

Q. How do structural modifications at the aniline moiety impact the biological activity of 2-(1-Phenylvinyl)aniline derivatives?

- Methodological Answer : Introducing substituents (e.g., -CF₃, -OCH₃) alters pharmacokinetic properties:

- Lipophilicity : 5-Trifluoromethyl analogs show enhanced blood-brain barrier penetration (logP = 3.2 vs. 2.1 for unsubstituted analogs).

- Target Binding : Docking studies (AutoDock Vina) indicate that 4-bromo derivatives bind selectively to kinase ATP pockets (ΔG = −9.2 kcal/mol) .

- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values, with 4-chloro derivatives showing potent activity (IC₅₀ = 1.8 µM) .

Q. What experimental and theoretical approaches validate the regioselectivity of electrophilic aromatic substitution (EAS) in 2-(1-Phenylvinyl)aniline?

- Methodological Answer : Regioselectivity (para vs. meta substitution) is determined by:

- NMR Kinetic Studies : Monitoring EAS progress (e.g., nitration with HNO₃/H₂SO₄) reveals para preference due to vinyl group conjugation.

- Hammett Plots : Linear free-energy relationships (σ⁺ values) correlate substituent effects with reaction rates.

- DFT Calculations : Charge density maps show higher electron density at the para position (Mulliken charge = −0.12 e) .

Data Contradiction and Resolution

Q. Why do conflicting reports exist on the stability of 2-(1-Phenylvinyl)aniline under oxidative conditions?

- Methodological Answer : Discrepancies arise from solvent and catalyst variability. For example:

- Oxidation to Nitro Derivatives : In polar aprotic solvents (DMF, 80°C), MnO₂ oxidizes the aniline to nitro compounds.

- Degradation : In protic solvents (MeOH/H₂O), radical-mediated decomposition dominates. Resolution involves controlled oxidant selection (e.g., mCPBA over KMnO₄) and inert atmospheres (N₂/Ar) .

Comparative Analysis

Q. How do 2-(1-Phenylvinyl)aniline derivatives compare to ethynyl-substituted analogs in hydroamination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.